Chlorozinc(1+);ethynyl(trimethyl)silane
Overview
Description
Chlorozinc(1+);ethynyl(trimethyl)silane, also known as Trimethylsilylethynylzinc chloride, is a chemical compound with the molecular formula C5H9ClSiZn . It has a molecular weight of 198.04300 .
Synthesis Analysis
The synthesis of Chlorozinc(1+);ethynyl(trimethyl)silane involves the use of n-butyllithium in tetrahydrofuran and hexane. BuLi in hexane is added at -60°C under N2 to a stirred solution of Me3SiCCH in THF. After 10 minutes, a solution of ZnCl2 in THF is added. The mixture is stirred for an additional 15 minutes at -20°C .Molecular Structure Analysis
The molecular structure of Chlorozinc(1+);ethynyl(trimethyl)silane is represented by the formula C5H9ClSiZn . The exact mass of the compound is 195.94500 .Scientific Research Applications
Chemical Reactions and Syntheses:
- Trimethyl ethynyl silane participates in unique reactions, such as anti-Markovnikov addition with tellurium tetrachloride, forming specific adducts like Z-1-(trimethylsilyl)-2-chlorovinyl telluride (Amosova et al., 2008).
- It's used in the laser-induced formation of polymers, demonstrating its utility in chemical vapor deposition and photopolymerization processes (Pola et al., 2001).
- Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane yields silylated ethynyl and ethenyl derivatives, showing its role in electrochemical synthesis (Jouikov & Salaheev, 1996).
Material Science and Surface Modification:
- Trimethyl(ethynyl)silane derivatives are used in the modification of surfaces, such as in the preparation of tunable hydrophilic, hydrophobic, and super-hydrophobic silica, demonstrating their utility in tailoring surface properties (García et al., 2007).
- Similarly, these compounds find applications in the improvement of properties of nanocomposite foams, as seen in the compression set property improvement of ethylene vinyl acetate copolymer/ethylene‐1‐butene copolymer/organoclay nanocomposite foams (Park et al., 2008).
Novel Synthesis Techniques and Intermediate Compounds:
- They serve as intermediates in the synthesis of various complex molecules, like in the synthesis of β-trifluoromethylstyrenes using (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, demonstrating their role in creating functionally diverse compounds (Omote et al., 2012).
- In medicinal chemistry, compounds like 5-Ethynyl-1-β-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide (ETCAR) are synthesized using trimethyl-[(tributylstannyl)ethynyl]silane, highlighting its role in the synthesis of biologically active molecules (Ostrowski et al., 2011).
Safety and Hazards
properties
IUPAC Name |
chlorozinc(1+);ethynyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFHNBEIUVFJZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClSiZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473110 | |
Record name | Zinc, chloro[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorozinc(1+);ethynyl(trimethyl)silane | |
CAS RN |
78389-87-4 | |
Record name | Zinc, chloro[(trimethylsilyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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